Nenocorilant

Endocrinology Cushing's Syndrome Receptor Pharmacology

Nenocorilant (Relacorilant/CORT125134) is a non-steroidal, orally bioavailable selective GR antagonist (Ki=0.15nM) with a clean selectivity profile: zero measurable affinity for PR, MR, AR, or ER at therapeutic concentrations. Unlike mifepristone, it avoids PR-mediated endometrial hypertrophy and produces only modest, transient HPA axis activation. Clinically validated in Phase 2/3 trials for platinum-resistant ovarian cancer. The definitive tool for Cushing's syndrome models and chemosensitization research where PR cross-reactivity is a confounding variable.

Molecular Formula C26H21F4N7O3S
Molecular Weight 587.6 g/mol
CAS No. 1496509-78-4
Cat. No. B12400379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNenocorilant
CAS1496509-78-4
Molecular FormulaC26H21F4N7O3S
Molecular Weight587.6 g/mol
Structural Identifiers
SMILESCN1N=CC(=N1)S(=O)(=O)N2CCC3=CC4=C(CC3(C2)C(=O)C5=NC=CC(=C5)C(F)(F)F)C=NN4C6=CC=C(C=C6)F
InChIInChI=1S/C26H21F4N7O3S/c1-35-32-14-23(34-35)41(39,40)36-9-7-17-11-22-16(13-33-37(22)20-4-2-19(27)3-5-20)12-25(17,15-36)24(38)21-10-18(6-8-31-21)26(28,29)30/h2-6,8,10-11,13-14H,7,9,12,15H2,1H3/t25-/m0/s1
InChIKeyPZIQQHVUAHTSJN-VWLOTQADSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nenocorilant (Relacorilant, CAS 1496509-78-4) – A Selective Glucocorticoid Receptor Modulator for Endocrine and Oncology Applications


Nenocorilant, also known as Relacorilant or CORT125134, is a non-steroidal, orally bioavailable selective glucocorticoid receptor (GR) modulator/antagonist. It binds the human GR with a dissociation constant (Ki) of 0.15 nM in competitive binding assays and functionally antagonizes GR-mediated transcription with a Ki of 7.2 nM in a HepG2 TAT cellular assay . Unlike non-selective GR antagonists, Nenocorilant exhibits no measurable affinity for the progesterone receptor (PR), mineralocorticoid receptor (MR), androgen receptor (AR), or estrogen receptor (ER) at therapeutically relevant concentrations . This selectivity profile distinguishes it from earlier-generation GR antagonists and underpins its clinical development in Cushing's syndrome and platinum-resistant ovarian cancer.

Why Nenocorilant Cannot Be Replaced by Mifepristone or Other Glucocorticoid Receptor Antagonists


Generic substitution among glucocorticoid receptor (GR) antagonists is scientifically unsound due to profound differences in receptor selectivity profiles that translate into distinct safety and efficacy outcomes. Nenocorilant is a highly selective GR modulator with no detectable binding to the progesterone receptor (PR), mineralocorticoid receptor (MR), androgen receptor (AR), or estrogen receptor (ER) . In contrast, the prototypical GR antagonist mifepristone exhibits nanomolar affinity for the progesterone receptor (PR Ki = 1 nM) , leading to antiprogestin effects including endometrial hypertrophy and irregular vaginal bleeding that Nenocorilant avoids . Furthermore, mifepristone induces a strong disinhibition of the hypothalamic-pituitary-adrenal (HPA) axis due to extensive central nervous system GR antagonism, whereas Nenocorilant produces only modest, transient HPA axis activation . These mechanistic differences preclude interchangeable use and directly inform compound selection for specific research or clinical applications.

Nenocorilant Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


Receptor Selectivity: Nenocorilant vs. Mifepristone – Progesterone Receptor Cross-Reactivity

Nenocorilant demonstrates absolute selectivity for the glucocorticoid receptor (GR) over the progesterone receptor (PR), a critical differentiator from mifepristone. In competitive binding assays, Nenocorilant (CORT125134) exhibits a PR binding Ki classified as 'inactive' (no detectable binding at relevant concentrations), whereas mifepristone binds the PR with a Ki of 1 nM . This selectivity translates clinically: Nenocorilant treatment avoids antiprogestin adverse events such as endometrial thickening and irregular vaginal bleeding that are observed with mifepristone .

Endocrinology Cushing's Syndrome Receptor Pharmacology

HPA Axis Disinhibition: Nenocorilant vs. Mifepristone – Differential Central Nervous System Activity

Nenocorilant induces only modest, transient disinhibition of the hypothalamic-pituitary-adrenal (HPA) axis compared to mifepristone, which produces strong and sustained HPA activation. In mice, Nenocorilant treatment resulted in significantly smaller increases in serum adrenocorticotropic hormone (ACTH) and corticosterone concentrations than mifepristone . This difference is mechanistically attributed to Nenocorilant's limited GR antagonism in the central nervous system (CNS) relative to the pituitary and adrenal glands, whereas mifepristone antagonizes GR broadly in the CNS, pituitary, and adrenal gland . In mouse pituitary cells, Nenocorilant was less potent than mifepristone in upregulating Pomc mRNA and stimulating ACTH release .

Neuroendocrinology HPA Axis Cushing's Syndrome

Overall Survival Benefit in Platinum-Resistant Ovarian Cancer: Nenocorilant + Nab-Paclitaxel vs. Nab-Paclitaxel Alone

In the pivotal Phase 3 ROSELLA trial (N=381), the addition of Nenocorilant to nab-paclitaxel chemotherapy significantly extended overall survival (OS) in patients with platinum-resistant ovarian cancer. Median OS was 16.0 months for patients receiving Nenocorilant plus nab-paclitaxel compared to 11.9 months for those receiving nab-paclitaxel alone, a difference of 4.1 months . This translated to a 35% reduction in the risk of death (hazard ratio [HR] = 0.65; p = 0.0004) . The survival benefit was achieved without an increase in the type, frequency, or severity of adverse events compared to nab-paclitaxel monotherapy .

Oncology Ovarian Cancer Platinum-Resistant

Progression-Free Survival Benefit in Platinum-Resistant Ovarian Cancer: Nenocorilant Combination vs. Chemotherapy Alone

The Phase 3 ROSELLA trial also met its dual primary endpoint of progression-free survival (PFS) assessed by blinded independent central review. Patients receiving Nenocorilant in addition to nab-paclitaxel experienced a 30% reduction in the risk of disease progression compared to those receiving nab-paclitaxel alone (HR = 0.70; p = 0.008) . This PFS benefit complements the overall survival advantage and demonstrates consistent anti-tumor activity. Importantly, the benefit was observed without biomarker selection, indicating broad applicability .

Oncology Ovarian Cancer Progression-Free Survival

Clinical Efficacy in Cushing's Syndrome: Phase 3 GRACE Trial Primary Endpoint

In the Phase 3 GRACE trial evaluating Nenocorilant for endogenous hypercortisolism (Cushing's syndrome), the primary endpoint of loss of blood pressure control in the randomized withdrawal phase was met. Patients who remained on Nenocorilant maintained blood pressure control, whereas those switched to placebo experienced a significant loss of control (odds ratio = 0.17; p = 0.022) . This demonstrates sustained clinical benefit with continued Nenocorilant therapy. Additionally, the Phase 3 GRADIENT trial and its long-term extension provided confirmatory evidence of improvements in hypertension, hyperglycemia, and other Cushing's syndrome manifestations .

Endocrinology Cushing's Syndrome Hypercortisolism

Pro-Apoptotic Activity and Chemosensitization: Nenocorilant Restores Taxane Sensitivity in Ovarian Cancer Models

Preclinical studies demonstrate that Nenocorilant reverses glucocorticoid-mediated anti-apoptotic signaling and restores sensitivity to taxane chemotherapy in epithelial ovarian cancer cells . In a Phase 2 study (NCT03776812, N=178) of platinum-resistant ovarian cancer, the combination of Nenocorilant (intermittent dosing: 150 mg day before, of, and after nab-paclitaxel) plus nab-paclitaxel resulted in a median overall survival of 13.9 months versus 12.2 months for nab-paclitaxel alone (HR = 0.69; 95% CI: 0.46–1.02) . The 24-month survival rate was doubled in the Nenocorilant combination arm (29.4% vs. 14.1%) . While not a formal comparator study against other GR antagonists, these data mechanistically link GR antagonism to enhanced chemotherapy efficacy.

Cancer Biology Apoptosis Chemosensitization

Optimal Research and Industrial Application Scenarios for Nenocorilant (Relacorilant)


Selective Glucocorticoid Receptor Modulation in Cushing's Syndrome Research

Nenocorilant is the preferred compound for investigating GR antagonism in Cushing's syndrome models where progesterone receptor cross-reactivity and strong HPA axis disinhibition are confounding variables. Its lack of PR affinity and modest HPA axis impact allow for cleaner interrogation of peripheral GR biology. Procure Nenocorilant for in vivo studies of hypercortisolism or for comparative pharmacology against mifepristone to assess differential effects on endometrial tissue or HPA axis dynamics.

Combination Therapy in Platinum-Resistant Ovarian Cancer Research

Nenocorilant is the GR antagonist of choice for preclinical and clinical studies evaluating GR modulation as a chemosensitization strategy in ovarian cancer. Its validated clinical benefit in Phase 2 and Phase 3 trials provides a strong translational rationale. Prioritize Nenocorilant over alternative GR antagonists lacking similar clinical validation when designing combination regimens with taxanes or other chemotherapies in platinum-resistant disease models.

Selective GR Antagonism in Oncology Immunotherapy Combination Studies

Emerging evidence suggests that Nenocorilant may be better suited for combination with immune checkpoint inhibitors than other GR antagonists due to its improved dosing properties and selectivity . Researchers investigating the role of glucocorticoid signaling in tumor immune evasion should select Nenocorilant to avoid confounding PR-mediated effects and to leverage its favorable safety profile for chronic combination regimens.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nenocorilant

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.